molecular formula C15H19NO4 B1519869 (s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid CAS No. 1187933-14-7

(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No. B1519869
M. Wt: 277.31 g/mol
InChI Key: NGYOAZMYTIAOTI-LBPRGKRZSA-N
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Description

“(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

The synthesis of compounds containing a Boc group can be achieved using various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has been described as having low viscosity, high thermal stability, and demonstrating a beneficial effect .


Molecular Structure Analysis

The Boc group has the molecular formula C5H9O2 and a net charge of 0 . Its average mass is 101.12376 and its monoisotopic mass is 101.06025 . The SMILES notation for the Boc group is C(*) (=O)OC © ©C .


Chemical Reactions Analysis

The Boc group plays a significant role in chemical reactions, particularly as a protecting group . It is involved in the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid through a dynamic kinetic resolution process . This process involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding .


Physical And Chemical Properties Analysis

The Boc group is characterized by its role as a protecting group, its organyl group nature, and its substituent group from tert-butoxycarbonyl anhydride . It is also known for its low viscosity and high thermal stability .

Scientific Research Applications

Chemoselective Synthesis and tert-Butoxycarbonylation

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for phenols, aromatic and aliphatic amines, and carboxylic acids has been highlighted. These reactions proceed chemoselectively in high yield under mild conditions, demonstrating the compound's utility in protecting functional groups in synthetic organic chemistry (Saito et al., 2006; Ouchi et al., 2002).

Improved Synthesis Techniques

An improved synthesis method employing a modified Pictet-Spengler reaction has been reported for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, achieving high yields with minimal racemization. This process underscores the potential for efficient production of chiral compounds (Liu et al., 2008).

Alkaloid Synthesis

The compound's application extends to the synthesis of tetrahydroisoquinolines by diastereoselective alkylation, demonstrating its importance in the synthesis of natural products like alkaloids. This approach showcases the method's stereoselectivity and efficiency in constructing complex molecular frameworks (Huber & Seebach, 1987).

Marine Drugs and Antitumor Antibiotics

Research into the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, as potential structural-activity relationship studies for antitumor antibiotic tetrahydroisoquinoline natural products, highlights the broader implications of these compounds in medicinal chemistry (Li et al., 2013).

Future Directions

The use of the Boc group in the synthesis of various compounds continues to be a significant area of research. For instance, the use of a thermally stable ionic liquid for high-temperature Boc deprotection opens up possibilities for the extraction of water-soluble polar organic molecules . This and other innovative methods will likely continue to shape the future directions of research involving the Boc group.

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOAZMYTIAOTI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654185
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS RN

1187933-14-7
Record name 1-(1,1-Dimethylethyl) (2S)-3,4-dihydro-1,2(2H)-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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